molecular formula C12H15N3OS B6013971 5,5-dimethyl-4-(4-methylbenzoyl)-4,5-dihydro-1,3,4-thiadiazol-2-amine CAS No. 588676-16-8

5,5-dimethyl-4-(4-methylbenzoyl)-4,5-dihydro-1,3,4-thiadiazol-2-amine

Cat. No.: B6013971
CAS No.: 588676-16-8
M. Wt: 249.33 g/mol
InChI Key: NBKJVWIGGFTQGY-UHFFFAOYSA-N
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Description

5,5-dimethyl-4-(4-methylbenzoyl)-4,5-dihydro-1,3,4-thiadiazol-2-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMDA-2 and belongs to the family of thiadiazoles.

Mechanism of Action

The mechanism of action of DMMDA-2 is not fully understood. However, studies have shown that DMMDA-2 can inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that DMMDA-2 can induce apoptosis in cancer cells by activating the caspase pathway. This activation leads to the cleavage of various proteins and ultimately leads to cell death. DMMDA-2 has also been shown to promote plant growth by increasing the activity of certain enzymes involved in plant growth and development.

Advantages and Limitations for Lab Experiments

One advantage of DMMDA-2 is its potential use as an anti-cancer agent. DMMDA-2 has been shown to be effective against various types of cancer cells. Another advantage of DMMDA-2 is its potential use as a plant growth regulator. DMMDA-2 has been shown to promote plant growth and increase crop yield. However, one limitation of DMMDA-2 is its toxicity. DMMDA-2 has been shown to be toxic to certain types of cells and can have adverse effects on the environment.

Future Directions

There are several future directions for research on DMMDA-2. One direction is the development of more efficient synthesis methods for DMMDA-2. Another direction is the investigation of the potential use of DMMDA-2 as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and its potential applications in various fields.

Synthesis Methods

DMMDA-2 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-amino-2-methylpropan-1-ol with thionyl chloride to form 2-chloro-N-methylpropan-2-amine. The second step involves the reaction of 2-chloro-N-methylpropan-2-amine with 4-methylbenzoyl chloride to form 4-(4-methylbenzoyl)-N-methylpropan-2-amine. The final step involves the reaction of 4-(4-methylbenzoyl)-N-methylpropan-2-amine with thiourea to form DMMDA-2.

Scientific Research Applications

DMMDA-2 has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMMDA-2 has been studied for its potential use as an anti-cancer agent. Studies have shown that DMMDA-2 can inhibit the growth of cancer cells by inducing apoptosis. In agriculture, DMMDA-2 has been studied for its potential use as a plant growth regulator. Studies have shown that DMMDA-2 can promote plant growth and increase crop yield. In material science, DMMDA-2 has been studied for its potential use as a building block for the synthesis of new materials.

Properties

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-4-6-9(7-5-8)10(16)15-12(2,3)17-11(13)14-15/h4-7H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKJVWIGGFTQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(SC(=N2)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146945
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-16-8
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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